molecular formula C21H21N5O2 B12584291 N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea CAS No. 606105-36-6

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea

Cat. No.: B12584291
CAS No.: 606105-36-6
M. Wt: 375.4 g/mol
InChI Key: CSLRXFSUHBTVIH-UHFFFAOYSA-N
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Description

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea is a synthetic urea derivative featuring a quinoline core substituted with a cyano group at position 3 and a methyl group at position 4. The quinoline moiety is connected via an ethylamino linker to a urea functional group, which is further bonded to a 2-methoxyphenyl ring. The presence of electron-withdrawing (cyano) and electron-donating (methoxy) groups may influence solubility, metabolic stability, and receptor interactions .

Properties

CAS No.

606105-36-6

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-1-(2-methoxyphenyl)urea

InChI

InChI=1S/C21H21N5O2/c1-14-7-8-17-15(11-14)12-16(13-22)20(25-17)24-9-10-26(21(23)27)18-5-3-4-6-19(18)28-2/h3-8,11-12H,9-10H2,1-2H3,(H2,23,27)(H,24,25)

InChI Key

CSLRXFSUHBTVIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)NCCN(C3=CC=CC=C3OC)C(=O)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through a series of reactions, including cyclization and functional group modifications. The final step involves the reaction of the quinoline derivative with 2-methoxyphenyl isocyanate under controlled conditions to form the desired urea compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa8 µg/mL

The compound's mechanism of action appears to involve the inhibition of specific enzymes critical for bacterial survival, which may include kinases involved in cell signaling pathways.

Anticancer Research

The compound has also shown promise in anticancer applications. It has been reported to inhibit certain kinase enzymes that play a role in cancer progression. This inhibition affects cell proliferation and survival, suggesting potential therapeutic strategies for treating various cancers.

Case Studies:

  • Inhibition of Kinase Activity : In vitro studies demonstrated that this compound significantly inhibited the activity of specific kinases associated with tumor growth, leading to reduced cell viability in cancer cell lines.
  • Synergistic Effects : Combining this compound with other chemotherapeutic agents has shown enhanced efficacy against resistant cancer cell lines, indicating its potential role as an adjunct therapy in cancer treatment.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Moiety : The initial step involves synthesizing the quinoline structure through cyclization reactions.
  • Urea Formation : The quinoline derivative is then reacted with methoxyphenyl isocyanate to form the urea linkage.
  • Purification : The final product is purified through recrystallization techniques to ensure high purity for biological testing.

In industrial settings, automated systems are utilized to enhance production efficiency and yield.

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The cyano group may also play a role in its biological activity by participating in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared below with urea and acetamide derivatives containing heterocyclic cores and methoxyphenyl substituents. Key differences in molecular architecture, substituents, and functional groups are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/Linkers Molecular Formula Molecular Weight (g/mol) Key Features References
N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea (Target) Quinoline 3-Cyano, 6-methyl; ethylamino-urea linker C₂₁H₂₀N₆O₂ 396.43 Urea linkage, flexible ethylamino spacer, ortho-methoxy group -
N-(2,3-dimethylquinoxalin-6-yl)-N'-(3-methoxyphenyl)urea Quinoxaline 2,3-Dimethyl; urea linker C₁₈H₁₈N₄O₂ 322.36 Rigid quinoxaline core, meta-methoxy group, dimethyl substituents
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole 6-Trifluoromethyl; acetamide linker C₁₇H₁₃F₃N₂O₂S 374.36 Acetamide group, trifluoromethyl substituent, ortho-methoxy phenyl

Key Observations:

Core Heterocycles: Quinoline (Target): A single nitrogen-containing aromatic system, often associated with antimalarial and kinase-inhibitory activities. The 3-cyano and 6-methyl groups may enhance binding to hydrophobic pockets in biological targets. Quinoxaline (): A dual nitrogen-containing heterocycle, commonly used in dyes and anticancer agents. The 2,3-dimethyl groups may reduce metabolic oxidation compared to the target’s cyano substituent . Benzothiazole (): A sulfur- and nitrogen-containing core with applications in antimicrobial and anti-inflammatory agents. The 6-trifluoromethyl group improves lipophilicity and bioavailability .

In contrast, the acetamide group in benzothiazole derivatives may confer metabolic resistance due to reduced susceptibility to hydrolysis.

Substituent Effects: The ortho-methoxy group in the target and benzothiazole derivative may introduce steric hindrance, affecting binding kinetics. The meta-methoxy group in the quinoxaline derivative could alter electronic distribution and solubility.

The rigid cores of quinoxaline and benzothiazole derivatives may restrict this adaptability.

Research Implications:

  • The target’s quinoline-urea hybrid structure offers a unique profile for further investigation in drug discovery, particularly in kinase or protease inhibition.
  • Comparative studies with quinoxaline-based ureas (e.g., CHEMBL1489307) could elucidate the impact of heterocycle choice on activity .
  • The acetamide-linked benzothiazole derivatives (e.g., ZINC312688) highlight the trade-offs between metabolic stability and hydrogen-bonding capacity .

Limitations:

Direct pharmacological data for the target compound are absent in the provided evidence. Experimental validation is required to confirm hypothesized interactions and bioactivity.

Biological Activity

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea, with a molecular formula of C21H21N5O2 and a molecular weight of 375.4 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline moiety linked to a urea group, which is known to enhance pharmacological properties.

Chemical Structure and Properties

PropertyValue
IUPAC Name 1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-1-(2-methoxyphenyl)urea
CAS Number 606105-32-2
Molecular Formula C21H21N5O2
Molecular Weight 375.4 g/mol

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer contexts. The compound's mechanism of action involves:

  • Inhibition of Kinase Enzymes : It has been shown to inhibit specific kinases involved in cell signaling pathways, affecting cell proliferation and survival.
  • Target Interaction : The compound interacts with various molecular targets, including enzymes and receptors, which modulate cellular processes.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : this compound has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, research on similar quinoline derivatives has shown their ability to inhibit the growth of breast cancer cells (MCF-7) and other tumor types through targeted kinase inhibition .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • In vitro Evaluation : Studies have reported that quinoline derivatives exhibit activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Study on Quinoline Derivatives : A study evaluated various quinoline derivatives for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The results indicated that certain structural modifications could enhance potency, suggesting that this compound might be optimized for improved efficacy .
  • Anticancer Activity Research : Another study focused on the synthesis and biological evaluation of quinoline derivatives, demonstrating that compounds with similar structural features exhibited significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

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